(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
CAS No.: 1314324-00-9
Cat. No.: VC8030540
Molecular Formula: C9H11ClFN
Molecular Weight: 187.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314324-00-9 |
|---|---|
| Molecular Formula | C9H11ClFN |
| Molecular Weight | 187.64 |
| IUPAC Name | (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 |
| Standard InChI Key | ZQPBZLHQLCAFOQ-OULXEKPRSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F.Cl |
| SMILES | C1C(C1N)C2=CC=C(C=C2)F.Cl |
| Canonical SMILES | C1C(C1N)C2=CC=C(C=C2)F.Cl |
Introduction
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride is a chemical compound of significant interest in pharmaceutical and chemical research. It is commonly referred to as trans-[2-(4-Fluorophenyl)cyclopropyl]amine hydrochloride and has the molecular formula . The compound is recognized for its chiral structure and potential applications in drug synthesis, particularly as an intermediate in the production of biologically active molecules.
Synthesis
The synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride involves multiple steps to achieve the desired enantiomeric purity:
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Starting Materials: The process begins with 4-fluorobenzaldehyde and malonic acid as key precursors.
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Cyclopropanation: Using dimethylsulfoxonium methylide as a reagent, the cyclopropane ring is formed.
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Chiral Resolution: Enantiomeric separation is achieved through crystallization or chromatographic techniques to isolate the (1R,2S)-isomer.
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Hydrochloride Formation: The free amine is reacted with hydrochloric acid to yield the stable salt form .
The synthesis is designed to be industrially scalable, employing environmentally friendly reagents and minimizing hazardous by-products.
Applications
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride serves as a critical intermediate in pharmaceutical synthesis:
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Drug Development: It is used in the preparation of ticagrelor, an antiplatelet medication employed in cardiovascular disease management .
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Biological Activity: The compound's structural features make it a candidate for exploring receptor binding and enzymatic interactions.
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Research Tool: Its chiral nature aids in studying stereochemical effects in biological systems.
Physical and Spectroscopic Data
| Technique | Observation |
|---|---|
| IR Spectroscopy | Characteristic N-H stretching at ~3300 cm |
| NMR (Proton/Carbon) | Peaks consistent with cyclopropane and fluorophenyl groups |
| Melting Point | ~200°C (decomposition) |
These data confirm the compound's structure and purity, essential for its use in further applications.
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